molecular formula C48H62Br2O6 B6288742 Tetrapentyloxy-dibromo-dihydroxycalix[4]arene CAS No. 2622208-41-5

Tetrapentyloxy-dibromo-dihydroxycalix[4]arene

Cat. No.: B6288742
CAS No.: 2622208-41-5
M. Wt: 894.8 g/mol
InChI Key: LMPQWELWMWWTIB-UHFFFAOYSA-N
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Description

Tetrapentyloxy-dibromo-dihydroxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. This particular compound is characterized by the presence of four phenyl rings, each substituted with pentyloxy groups, and two bromine atoms, along with two hydroxyl groups. Calixarenes are known for their unique structural properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrapentyloxy-dibromo-dihydroxycalix4arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffold. Subsequent bromination and alkylation reactions introduce the bromine and pentyloxy substituents, respectively. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids .

Industrial Production Methods: Industrial production of calixarenes, including tetrapentyloxy-dibromo-dihydroxycalix4arene, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetrapentyloxy-dibromo-dihydroxycalix4arene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include quinones, hydrogenated derivatives, and various substituted calixarenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Tetrapentyloxy-dibromo-dihydroxycalix4arene has a wide range of applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.

    Biology: Employed in the design of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential in cancer therapy as a carrier for anticancer drugs.

    Industry: Utilized in the development of advanced materials, such as calixarene-based polymers and nanomaterials

Mechanism of Action

The mechanism of action of tetrapentyloxy-dibromo-dihydroxycalix4arene involves its ability to form host-guest complexes with various molecules. The phenolic hydroxyl groups and the pentyloxy substituents provide multiple binding sites for interactions with guest molecules. This compound can encapsulate small molecules, ions, or even larger biomolecules, facilitating their transport and stabilization. The molecular targets and pathways involved depend on the specific application, such as drug delivery or molecular recognition.

Comparison with Similar Compounds

  • Tetrapentyloxy-dihydroxycalix4arene: Lacks the bromine substituents but has similar structural features.
  • Tetra-tert-butyl-calix4arene: Substituted with tert-butyl groups instead of pentyloxy groups.
  • Calix 4resorcinarene: Composed of resorcinol units instead of phenol units .

Uniqueness: Tetrapentyloxy-dibromo-dihydroxycalix4arene is unique due to the presence of both bromine and pentyloxy substituents, which enhance its ability to form stable complexes and increase its solubility in organic solvents. These features make it particularly valuable in applications requiring strong host-guest interactions and solubility in non-aqueous environments.

Properties

IUPAC Name

11,23-dibromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62Br2O6/c1-5-9-13-17-53-45-33-21-37-29-43(51)31-39(47(37)55-19-15-11-7-3)23-35-27-42(50)28-36(46(35)54-18-14-10-6-2)24-40-32-44(52)30-38(22-34(45)26-41(49)25-33)48(40)56-20-16-12-8-4/h25-32,51-52H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPQWELWMWWTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)O)OCCCCC)OCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62Br2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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